Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-phenyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-21(25)17-15-8-5-9-16(15)22-20-18(17)19(13-6-3-2-4-7-13)23-24(20)14-10-11-29(26,27)12-14/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRKHAWFHADSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds. In an IV cassette study, the compound showed appreciable levels in both plasma and brain, indicating good bioavailability.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-e]pyridine core along with a tetrahydrothiophene moiety and various functional groups that contribute to its biological profile. Its molecular formula is , with a molecular weight of approximately 443.5 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[4,3-e]pyridine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function .
- Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines in immune cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Rao et al. (2023) synthesized several pyrazolo[4,3-e]pyridine derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial activity .
Case Study 2: Anticancer Activity
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the anticancer effects of similar compounds on breast cancer cell lines. The findings demonstrated that the compound could inhibit cell growth and promote apoptosis through caspase activation .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity related to inflammation and immune responses.
Data Summary Table
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Pyrazolo[4,3-e]pyridine core : This bicyclic structure is known for its biological activity.
- Tetrahydrothiophene moiety : Contributes to the compound's pharmacological properties.
- Carboxylate functional group : Enhances solubility and reactivity.
Drug Discovery
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate has been identified as a promising candidate in drug discovery due to its potential efficacy against various diseases. Research indicates that compounds with similar structures exhibit:
- Anticancer Activity : Studies have shown that pyrazolo compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. These studies help in understanding:
- Mechanisms of Action : By elucidating how the compound interacts with target proteins, researchers can optimize its structure for enhanced efficacy.
- Selectivity : The unique structural components may confer selectivity towards certain receptors or enzymes compared to other compounds in its class .
Case Study Insights
Recent studies have highlighted the biological evaluation of this compound:
- In vitro Studies : Laboratory tests demonstrate significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- In vivo Studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.
Potential Future Directions
Given its promising biological activities and structural uniqueness:
- Further Research : Continued exploration into the pharmacokinetics and pharmacodynamics will be essential for advancing this compound into clinical trials.
- Formulation Development : Investigating various delivery methods could enhance bioavailability and therapeutic outcomes.
Preparation Methods
Pyrazolo-Pyridine Ring Formation
The pyrazolo[4,3-e]pyridine system is typically assembled via Knorr-type pyrazole synthesis followed by annulation. For example:
- Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters.
- Pyridine Annulation : Cyclization using Vilsmeier-Haack conditions or transition-metal-catalyzed cross-coupling.
Example Protocol :
Cyclopenta Ring Integration
The cyclopenta ring is introduced via intramolecular cyclization or Diels-Alder reactions :
- Friedel-Crafts Alkylation : Using AlCl₃ to promote cyclization of a pre-functionalized side chain.
- Photochemical [2+2] Cycloaddition : For stereocontrol in fused systems.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Phenylhydrazine, EtOH, Δ | 65–75 |
| Pyridine annulation | Pd(OAc)₂, DMF, 120°C | 50–60 |
| Cyclopenta cyclization | AlCl₃, CH₂Cl₂, 0°C → rt | 45–55 |
Incorporation of the Sulfone Moiety
Sulfone Synthesis Strategies
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via:
- Thiol-Epoxide Ring-Opening : Reaction of a thiol with an epoxide, followed by oxidation.
- Michael Addition : Using a sulfone-containing nucleophile and α,β-unsaturated carbonyl intermediates.
Oxidation Protocol :
- Treat tetrahydrothiophene-3-thiol with H₂O₂/AcOH to yield the sulfone.
- Couple the sulfone to the tricyclic core via SN2 displacement (e.g., using NaH in DMF).
Challenges :
- Steric hindrance at position 1 may necessitate bulky base catalysis.
- Sulfur oxidation must be carefully controlled to avoid over-oxidation.
Functionalization with Phenyl and Ester Groups
Phenyl Group Introduction
The phenyl group at position 3 is installed via:
- Suzuki-Miyaura Coupling : Using phenylboronic acid and a halogenated precursor.
- Friedel-Crafts Arylation : Direct arylation with benzene under acidic conditions.
Optimized Conditions :
| Method | Catalysts/Reagents | Yield (%) |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70–80 |
| Friedel-Crafts | AlCl₃, benzene, reflux | 55–65 |
Methyl Ester Formation
The carboxylate group is introduced via:
- Esterification : Treating a carboxylic acid intermediate with methanol/H₂SO₄.
- In Situ Carboxylation : CO insertion using palladium catalysts.
Example :
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Ugi or Biginelli reactions enable simultaneous formation of multiple rings:
- Combine cyclopentanone, methyl acetoacetate, phenyl isocyanate, and sulfone-containing amines.
Advantages :
- Reduced step count.
- Improved atom economy.
Limitations :
- Limited regiocontrol in polycyclic systems.
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility in exothermic steps (e.g., sulfone oxidation):
- Microreactor Setup :
- Residence time: 10–15 min.
- Temperature: 50–60°C.
- Yield improvement: ~20% over batch methods.
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.21 (s, 3H, OCH₃), 3.92–3.85 (m, 2H, tetrahydrothiophene).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1310–1120 cm⁻¹ (S=O).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₃N₃O₄S [M+H]⁺: 432.1382, found: 432.1379.
Q & A
Q. What synthetic strategies are commonly employed for preparing this compound?
The synthesis of polycyclic pyrazolo-pyridine derivatives typically involves multi-step reactions, such as one-pot procedures or palladium-catalyzed cyclization. For example, one-pot two-step reactions have been used to assemble tetrahydroimidazo[1,2-a]pyridine scaffolds with yields up to 55% under optimized conditions . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can also facilitate nitroarene-to-heterocycle transformations, though reaction parameters (e.g., catalyst loading, solvent systems) require careful optimization .
Q. How is the structural integrity of the compound confirmed?
Comprehensive spectroscopic characterization is critical:
- 1H/13C NMR identifies proton environments and carbon frameworks, with chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) resolving substituent positions .
- HRMS (ESI) validates molecular weight accuracy (e.g., <5 ppm deviation from calculated values) .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Conduct reactions in fume hoods or gloveboxes if toxic intermediates (e.g., nitro derivatives) are generated .
- Segregate hazardous waste (e.g., halogenated byproducts) for professional disposal .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be addressed?
- Intermediate isolation : Purify unstable intermediates (e.g., via flash chromatography) to prevent side reactions .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of nitro precursors, while THF/water mixtures can stabilize reactive intermediates .
Q. How to resolve overlapping signals in NMR spectra for complex scaffolds?
- 2D NMR techniques : Use HSQC to correlate carbon-proton pairs and COSY to map coupling networks, particularly for congested regions (e.g., fused pyrazolo-pyridine rings) .
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures (e.g., –40°C) .
Q. What strategies mitigate purification challenges from byproducts with similar polarity?
- Gradient elution chromatography : Adjust mobile phase polarity (e.g., hexane/ethyl acetate gradients) to separate closely eluting compounds .
- Recrystallization : Exploit solubility differences in mixed solvents (e.g., ethanol/water) for high-purity crystals .
Q. How do substituents influence reactivity in cyclization steps?
- Electron-withdrawing groups (e.g., –NO₂, –CN) on aryl rings accelerate cyclization by stabilizing transition states via resonance .
- Steric hindrance : Bulky substituents (e.g., benzyl groups) may reduce reaction rates, necessitating longer reaction times or higher temperatures .
Q. What mechanistic insights exist for key cyclization steps?
- Isotopic labeling : Use deuterated substrates to track hydrogen migration during ring closure .
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-determining steps (e.g., nitro reduction vs. cyclization) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
